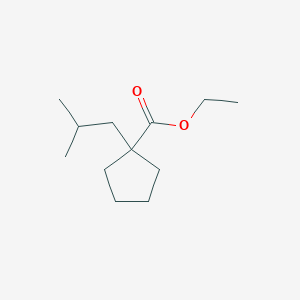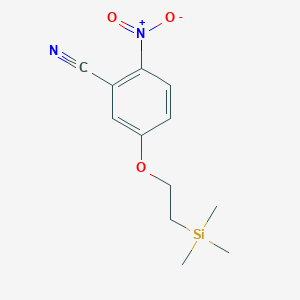
2-Nitro-5-(2-trimethylsilylethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-(2-trimethylsilylethoxy)benzonitrile: is an organic compound with the molecular formula C12H16N2O3Si It is a derivative of benzonitrile, characterized by the presence of a nitro group and a trimethylsilylethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-(2-trimethylsilylethoxy)benzonitrile typically involves the nitration of 5-(2-trimethylsilylethoxy)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of ionic liquids as solvents and catalysts can enhance the efficiency of the nitration process, reducing the need for hazardous reagents and simplifying the separation of the product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 2-Nitro-5-(2-trimethylsilylethoxy)benzonitrile can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The trimethylsilylethoxy group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2-Amino-5-(2-trimethylsilylethoxy)benzonitrile.
Substitution: Various substituted benzonitrile derivatives.
Oxidation: Corresponding nitroso or nitro derivatives.
Scientific Research Applications
Chemistry: 2-Nitro-5-(2-trimethylsilylethoxy)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. Research into its biological properties is ongoing.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-Nitro-5-(2-trimethylsilylethoxy)benzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trimethylsilylethoxy group can undergo hydrolysis or substitution reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological or chemical systems.
Comparison with Similar Compounds
2-Nitrobenzonitrile: Lacks the trimethylsilylethoxy group, making it less versatile in certain synthetic applications.
5-(2-Trimethylsilylethoxy)benzonitrile: Lacks the nitro group, reducing its reactivity in redox reactions.
2-Amino-5-(2-trimethylsilylethoxy)benzonitrile: A reduced form of the compound with different chemical properties.
Uniqueness: 2-Nitro-5-(2-trimethylsilylethoxy)benzonitrile is unique due to the presence of both nitro and trimethylsilylethoxy groups. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H16N2O3Si |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
2-nitro-5-(2-trimethylsilylethoxy)benzonitrile |
InChI |
InChI=1S/C12H16N2O3Si/c1-18(2,3)7-6-17-11-4-5-12(14(15)16)10(8-11)9-13/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
IOWBPXZGCAGHJO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC1=CC(=C(C=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


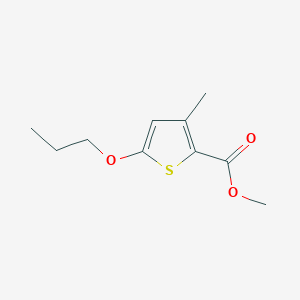
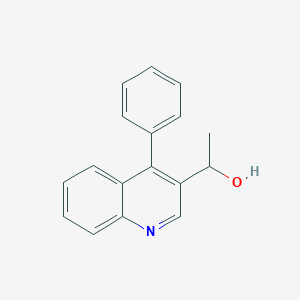
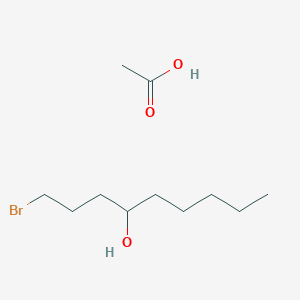
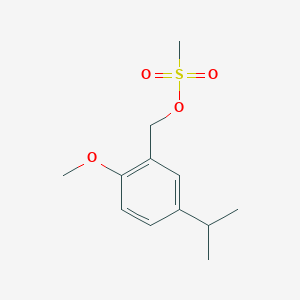


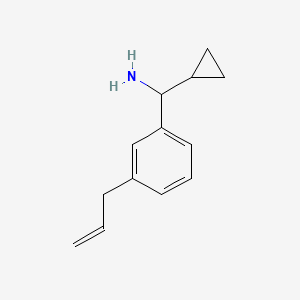
![Tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13877002.png)
![5-(1H-indazol-5-ylamino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877004.png)
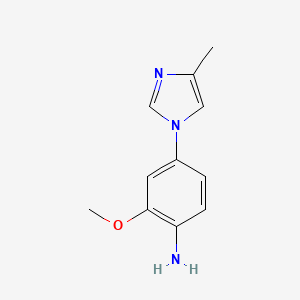
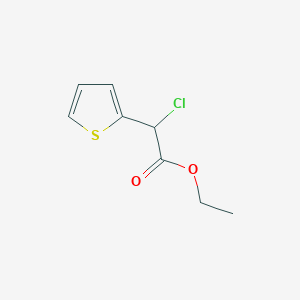
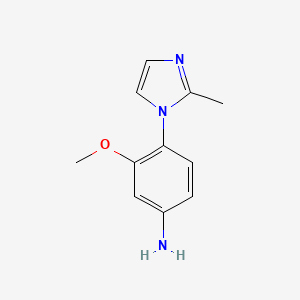
![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)
